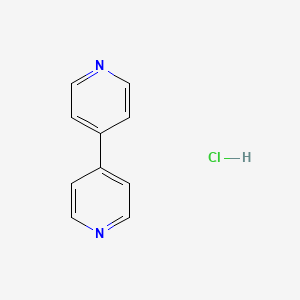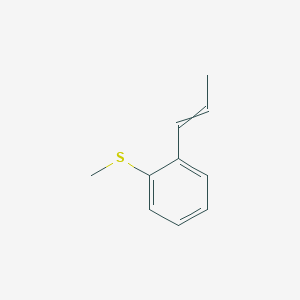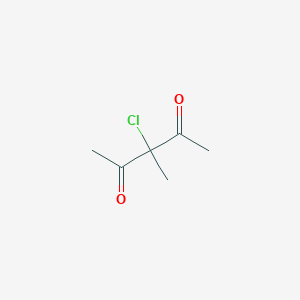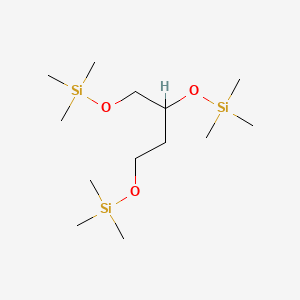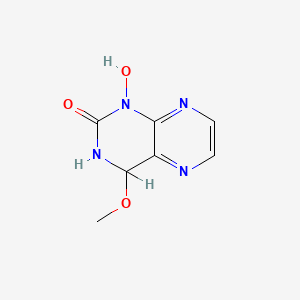
2(1H)-Pteridinone, 3,4-dihydro-1-hydroxy-4-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pteridinone, 3,4-dihydro-1-hydroxy-4-methoxy- is a heterocyclic compound that belongs to the pteridine family. This compound is characterized by its unique structure, which includes a pteridine ring system with various functional groups attached. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pteridinone, 3,4-dihydro-1-hydroxy-4-methoxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-diamino-6-hydroxypyrimidine with formic acid and formaldehyde, followed by methylation using dimethyl sulfate. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2(1H)-Pteridinone, 3,4-dihydro-1-hydroxy-4-methoxy- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pteridine ring.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce alkyl or acyl groups.
科学的研究の応用
2(1H)-Pteridinone, 3,4-dihydro-1-hydroxy-4-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2(1H)-Pteridinone, 3,4-dihydro-1-hydroxy-4-methoxy- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Pteridine: The parent compound of the pteridine family.
2-Amino-4-hydroxy-6-methylpteridine: A derivative with different functional groups.
6,7-Dimethylpterin: Another pteridine derivative with distinct properties.
Uniqueness
2(1H)-Pteridinone, 3,4-dihydro-1-hydroxy-4-methoxy- is unique due to its specific functional groups and the resulting chemical and biological properties
特性
CAS番号 |
37440-33-8 |
|---|---|
分子式 |
C7H8N4O3 |
分子量 |
196.16 g/mol |
IUPAC名 |
1-hydroxy-4-methoxy-3,4-dihydropteridin-2-one |
InChI |
InChI=1S/C7H8N4O3/c1-14-6-4-5(9-3-2-8-4)11(13)7(12)10-6/h2-3,6,13H,1H3,(H,10,12) |
InChIキー |
GKSMYZXNHBCASX-UHFFFAOYSA-N |
正規SMILES |
COC1C2=NC=CN=C2N(C(=O)N1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3'-Trifluoromethyl) phenoxy nicotinate de dimethylaminoethanol [French]](/img/structure/B14683103.png)

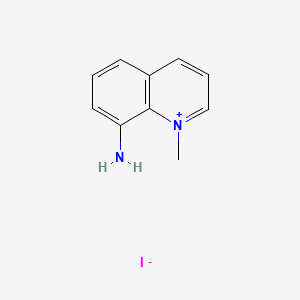

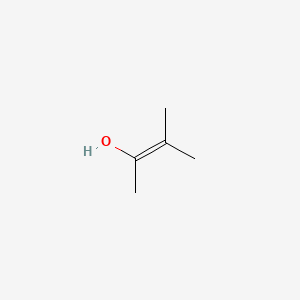
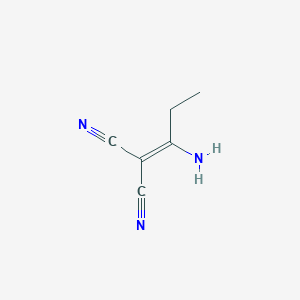

![Dispiro[1,3-dithiolane-2,2'-bicyclo[3.3.1]nonane-6',2''-[1,3]dithiolane]](/img/structure/B14683162.png)
